1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with methoxyphenyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinetrione core, followed by the introduction of the methoxyphenyl and pyridyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyphenyl and pyridyl groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The methoxyphenyl and pyridyl groups may facilitate binding to proteins or enzymes, modulating their activity. The pyrimidinetrione core can participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinetrione derivatives with different substituents. Examples are:
- 1-(4-methoxyphenyl)-5,5-bis[2-(3-pyridyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(3-chlorophenyl)-5,5-bis[2-(4-pyridyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxyphenyl and pyridyl groups provides a unique set of interactions and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H24N4O4/c1-33-21-4-2-3-20(17-21)29-23(31)25(22(30)28-24(29)32,11-5-18-7-13-26-14-8-18)12-6-19-9-15-27-16-10-19/h2-4,7-10,13-17H,5-6,11-12H2,1H3,(H,28,30,32) |
InChI Key |
ZSFCWJIKBMITLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CCC4=CC=NC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
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